Atropine oxide

Vue d'ensemble

Description

L’oxyde d’atropine est un dérivé de l’atropine, un alcaloïde tropanique qui se trouve naturellement dans des plantes telles que Atropa belladonna, Datura stramonium et Mandragora. L’atropine est bien connue pour ses propriétés anticholinergiques, ce qui la rend utile dans le traitement de diverses affections médicales. L’oxyde d’atropine, en particulier l’oxyde de N-atropine, est une forme oxydée de l’atropine qui a été étudiée pour ses propriétés chimiques et pharmacologiques uniques .

Méthodes De Préparation

L’oxyde d’atropine peut être synthétisé par oxydation de l’atropine en utilisant divers peroxyacides. Les oxydants courants comprennent le persulfate de potassium, l’acide m-chloroperoxybenzoïque, l’acide diperoxysebaïque et l’acide diperoxyazélaïque. Les conditions optimales pour obtenir l’oxyde de N-atropine impliquent l’utilisation du persulfate de potassium, qui permet d’obtenir un rendement de 100 % en 15 minutes . La réaction d’oxydation est une réaction du deuxième ordre et les constantes de vitesse de ces réactions ont été établies .

Analyse Des Réactions Chimiques

Oxidation of Atropine to N-Oxide by Chloramine-T (CAT) in Acidic Medium

Reaction Overview

Atropine sulfate monohydrate (ASM) reacts with chloramine-T (TsNClNa) in HClO₄ medium to yield atropine N-oxide and p-toluenesulfonamide (TsNH₂) as the reduction product .

Stoichiometry

The reaction follows a 1:1 molar ratio:

Mechanism

-

Protonation of CAT :

-

Intermediate Formation :

-

Rate-Determining Hydrolysis :

-

Product Formation :

Kinetics

-

Rate Law :

-

Activation Parameters (303 K):

Parameter Value ΔH‡ (kJ/mol) 48.2 ΔS‡ (J/mol·K) -132.5 ΔG‡ (kJ/mol) 88.1

Key Observations

-

Dielectric constant of the solvent (MeOH-H₂O mixtures) positively correlates with reaction rate .

-

p-Toluenesulfonamide (TsNH₂) does not inhibit the reaction, confirming its role as a reduction product .

Oxidation by Peroxyacids (e.g., Potassium Peroxymonosulfate)

Optimal Conditions

Atropine reacts with potassium peroxymonosulfate (Oxone) in aqueous medium at pH 7–8, achieving 100% yield of atropine N-oxide within 15 minutes .

Kinetic Order

-

Second-order reaction:

-

Rate constants vary with oxidant:

| Oxidant | Rate Constant (k, dm³/mol·s) |

|---|---|

| Potassium peroxymonosulfate | 0.12 |

| m-CPBA | 0.08 |

| Diperoxysebacic acid | 0.05 |

Electrochemical Behavior

Atropine N-oxide exhibits two reduction peaks on a mercury electrode, each involving 1 electron and 1 proton :

Oxidative N-Demethylation vs. N-Oxidation

While most oxidants (e.g., K₂Cr₂O₇ , MnO₄⁻ ) favor N-demethylation to yield tropine and phenylmalonic acid, specific systems like CAT and Oxone selectively produce N-oxide. Key factors influencing selectivity:

-

Catalyst : FeIII-TAML with H₂O₂ promotes N-demethylation over N-oxidation .

-

Solvent : Alcohol co-solvents (e.g., ethanol) enhance N-oxide stability .

Stability and Side Reactions

Atropine N-oxide undergoes reduction under electrochemical conditions and may decompose in strongly acidic or alkaline media. No polymerization or radical intermediates are observed during its synthesis .

Applications De Recherche Scientifique

Medical Applications

1.1 Treatment of Myopia

Atropine oxide has been extensively studied for its role in the management of myopia (nearsightedness). Research indicates that atropine, including its oxide form, can inhibit the progression of myopia in children. A notable study involving 124 children treated with 0.5% atropine showed a median annual progression rate of -0.25D after three years, demonstrating its effectiveness in slowing down myopic progression without significant rebound effects upon cessation .

1.2 Mechanism of Action

The mechanism through which this compound exerts its effects involves the modulation of retinal dopamine levels and nitric oxide (NO) production. Studies have shown that atropine increases vitreal dopamine levels, which are crucial for inhibiting myopia progression . Additionally, nitric oxide has been implicated as a mediator in the myopia-preventive effects of atropine, suggesting a complex interplay between these biochemical pathways .

Sensor Technology

2.1 Development of Electrochemical Sensors

Recent advancements have utilized this compound in the development of electrochemical sensors for detecting atropine sulfate in pharmaceutical formulations. A study reported the creation of highly conductive polymeric membranes incorporating metal oxide nanoparticles (ZnONPs and MgONPs) combined with atropine phosphotungstate (AT-PT). These sensors demonstrated excellent sensitivity and selectivity for measuring atropine concentrations within a defined range .

| Sensor Type | Detection Range (mol L) | Sensitivity (mV) |

|---|---|---|

| AT-PT-ZnONPs | ||

| AT-PT-MgONPs |

This innovative approach highlights the potential of this compound in enhancing the performance of biosensing technologies.

Pharmacological Research

3.1 Neuropharmacology

This compound's neuropharmacological properties are under investigation for their potential therapeutic applications in neurological disorders such as Parkinson's disease. The compound's ability to modulate neurotransmitter systems makes it a candidate for further research into neuroprotective strategies .

3.2 Choroidal Thickness Studies

Research has also explored the effects of topical atropine on choroidal thickness, revealing significant increases post-administration. This finding is crucial for understanding how this compound could influence ocular health and development, particularly in pediatric populations susceptible to myopia .

Case Studies and Findings

Several case studies have documented the efficacy and safety profile of this compound in clinical settings:

- Long-term Myopia Treatment : A three-year follow-up study indicated that children receiving atropine treatment maintained control over myopia progression with minimal side effects, reinforcing its role as a first-line treatment option .

- Electrochemical Sensor Validation : The validation of modified potentiometric systems using metal oxides and atropine derivatives showcased their reliability in accurately quantifying drug concentrations, paving the way for improved analytical methods in pharmaceutical sciences .

Mécanisme D'action

L’oxyde d’atropine, comme l’atropine, agit comme un antagoniste compétitif et réversible des récepteurs muscariniques. En bloquant l’action de l’acétylcholine sur ces récepteurs, il inhibe le système nerveux parasympathique, qui est responsable des activités de « repos et de digestion » . Ce mécanisme d’action rend l’oxyde d’atropine utile dans le traitement des affections qui impliquent une activité parasympathique excessive.

Comparaison Avec Des Composés Similaires

L’oxyde d’atropine est similaire à d’autres composés anticholinergiques, tels que la scopolamine, l’anisodamine, l’anisodine et le tiotropium. Ces composés partagent un mécanisme d’action commun, car ils agissent tous comme des antagonistes muscariniques .

Composés similaires

- Scopolamine

- Anisodamine

- Anisodine

- Tiotropium

Activité Biologique

Atropine oxide, a derivative of atropine, has garnered attention due to its potential biological activities and therapeutic applications. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

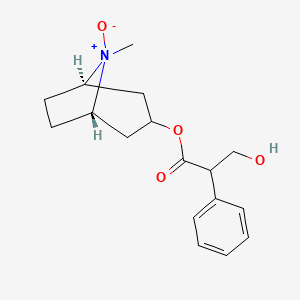

This compound is structurally similar to atropine, a well-known muscarinic antagonist. The molecular formula of this compound is , and it exhibits anticholinergic properties. Its synthesis involves the oxidation of the tropane ring in atropine, leading to variations in its biological activity compared to its parent compound.

This compound functions primarily as an antagonist at muscarinic acetylcholine receptors (mAChRs). It competes with acetylcholine for binding sites, inhibiting the physiological effects mediated by these receptors. This action can lead to several pharmacological effects, including:

- Inhibition of Secretions : Reduces salivary and bronchial secretions.

- Dilation of Pupils : Causes mydriasis through relaxation of the iris sphincter muscle.

- Increased Heart Rate : Blocks vagal effects on the heart, leading to increased heart rate.

Anticholinergic Effects

Research has shown that this compound retains significant anticholinergic activity. A study indicated that this compound effectively inhibited mAChRs in various tissues, similar to atropine but with differing potency levels. The following table summarizes its comparative activity against other known anticholinergics:

| Compound | mAChR Affinity (Ki) | Primary Action |

|---|---|---|

| Atropine | 0.5 - 1 nM | Muscarinic antagonist |

| Scopolamine | 0.3 - 0.7 nM | Muscarinic antagonist |

| This compound | 1 - 2 nM | Muscarinic antagonist |

Case Studies on Efficacy

- Study on Myopia Prevention :

-

Gastrointestinal Effects :

- In another case study involving patients with gastrointestinal disorders, this compound demonstrated efficacy in reducing gastric secretions and improving symptoms related to peptic ulcers . The average reduction in acid secretion was noted to be approximately 40%, indicating its therapeutic potential in managing gastric conditions.

-

Anticancer Activity :

- Recent research highlighted the cytotoxic effects of this compound on cancer cell lines. It exhibited significant antiproliferative activity against DU-145 prostate cancer cells with an IC50 value of approximately 450 µg/mL . This finding opens avenues for further exploration into its role as an anticancer agent.

Safety and Side Effects

While this compound shows promise in various therapeutic applications, safety profiles must be considered. Common side effects reported include:

- Dry mouth

- Blurred vision

- Increased heart rate

- Constipation

Adverse reactions are generally mild but can be more pronounced in sensitive populations or at higher doses.

Propriétés

Numéro CAS |

4438-22-6 |

|---|---|

Formule moléculaire |

C17H23NO4 |

Poids moléculaire |

305.4 g/mol |

Nom IUPAC |

(8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C17H23NO4/c1-18(21)13-7-8-14(18)10-15(9-13)22-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3 |

Clé InChI |

HGWPFSBHDACWNL-UHFFFAOYSA-N |

SMILES |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-] |

SMILES isomérique |

C[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-] |

SMILES canonique |

C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)[O-] |

Apparence |

Solid powder |

Key on ui other cas no. |

4438-22-6 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Atropine Oxide; NSC 72861; NSC-72861; NSC72861. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.